molecular formula C28H38NO7P B2476935 Fmoc-L-Pmab(tBu)2-OH CAS No. 1199612-89-9

Fmoc-L-Pmab(tBu)2-OH

Cat. No. B2476935
CAS RN: 1199612-89-9
M. Wt: 531.586
InChI Key: AENLXSUZQOUSJS-UUOWRZLLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-L-Pmab(tBu)2-OH is a chemical compound that has gained attention in the scientific community for its potential applications in the field of medicinal chemistry. It is a peptide-based compound that has been synthesized using a variety of methods and has shown promising results in various scientific studies.

Scientific Research Applications

  • Plk1 Inhibition Application: Fmoc-L-Pmab(tBu)2-OH acts as a competitive inhibitor of Plk1. By binding to the enzyme’s active site, it hinders Plk1’s ability to phosphorylate other proteins essential for cell division. This disruption leads to cell death in cancer cells.
  • Phosphatase Stability Advantage: Fmoc-L-Pmab(tBu)2-OH’s tert-butyl (tBu) groups enhance stability against phosphatases. This property makes it a potent and long-lasting Plk1 inhibitor compared to other molecules.
  • Enhanced Binding Affinity Benefit: This improved binding selectivity allows targeted inhibition of Plk1 with minimal off-target effects, potentially reducing side effects associated with broad-spectrum kinase inhibitors.
  • Peptide Synthesis

    • Application : Researchers use it to construct peptides, which are gaining attention as potential drugs .
  • Drug Discovery Use Case: Scientists explore its properties for designing novel therapeutic agents.
  • Bioconjugation Application: Researchers link it to other molecules (e.g., proteins, antibodies) to create functionalized compounds for various biomedical applications.

properties

IUPAC Name

(2S,3R)-4-[bis[(2-methylpropan-2-yl)oxy]phosphoryl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38NO7P/c1-18(17-37(33,35-27(2,3)4)36-28(5,6)7)24(25(30)31)29-26(32)34-16-23-21-14-10-8-12-19(21)20-13-9-11-15-22(20)23/h8-15,18,23-24H,16-17H2,1-7H3,(H,29,32)(H,30,31)/t18-,24-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AENLXSUZQOUSJS-UUOWRZLLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CP(=O)(OC(C)(C)C)OC(C)(C)C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CP(=O)(OC(C)(C)C)OC(C)(C)C)[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38NO7P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-L-Pmab(tBu)2-OH

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